molecular formula C10H12FNO2 B2915448 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid CAS No. 1043500-50-0

2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid

Cat. No.: B2915448
CAS No.: 1043500-50-0
M. Wt: 197.209
InChI Key: MRFDPLGHSYYFHU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of phenylalanine, an essential amino acid, and features a fluorine atom and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-5-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding α-amino nitrile.

    Hydrolysis: The α-amino nitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chloro-5-methylphenyl)propanoic acid
  • 2-Amino-3-(2-bromo-5-methylphenyl)propanoic acid
  • 2-Amino-3-(2-iodo-5-methylphenyl)propanoic acid

Uniqueness

2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is an amino acid derivative notable for its unique fluorinated structure, which enhances its biological activity and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry, neurobiology, and pharmacology, due to its possible roles in enzyme inhibition and modulation of neurotransmission pathways.

The molecular formula of this compound is C10H12FNO2C_{10}H_{12}FNO_2, with a molar mass of approximately 197.21 g/mol. The presence of the fluorine atom in its structure significantly influences its chemical reactivity and biological interactions, making it a valuable subject for research.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The fluorine atom and the amino group are critical for binding to these targets, which may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzyme activities, thereby affecting metabolic pathways.
  • Modulation of Receptor Signaling : It may influence neurotransmitter systems by modulating receptor activities, particularly in the central nervous system.

Biological Activity Studies

Research has focused on various aspects of the biological activity of this compound:

Enzyme Interaction Studies

Studies have indicated that this compound can bind to several enzymes, which may alter their conformation and function. For example, it has been shown to affect neurotransmission pathways relevant to neurological disorders.

Enzyme Effect Reference
Glutamate DecarboxylaseInhibition observed
Dipeptidyl Peptidase IVModulation of activity

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. In vitro studies suggest that it may enhance neurotransmitter release or modulate synaptic plasticity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function, suggesting protective effects against neurotoxicity.
  • Antitumor Activity : Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was effective in inhibiting the proliferation of human breast cancer cells in vitro.
    Cell Line IC50 (µM) Reference
    MCF-7 (Breast Cancer)45.3 ± 6.7
    A549 (Lung Cancer)38.9 ± 4.1

Properties

IUPAC Name

2-amino-3-(2-fluoro-5-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFDPLGHSYYFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.